2-mercaptoethanol

C2H6OS

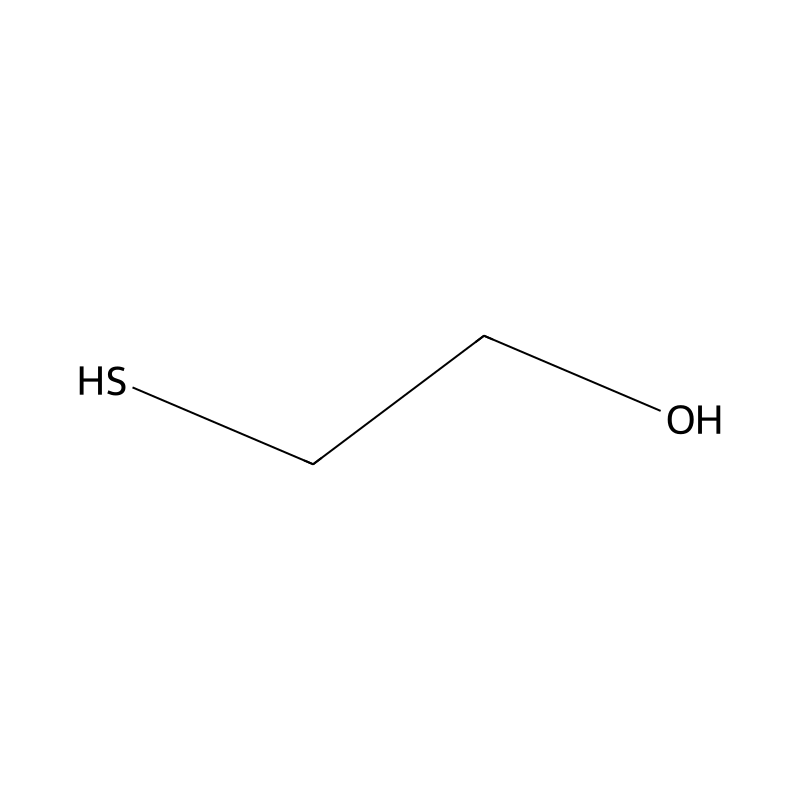

HSCH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H6OS

HSCH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with alcohol, ether, and benzene /Pure liquid/

Miscible in most organic solvents.

Miscible in water

Solubility in water: miscible

Practically insoluble or insoluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

2-Mercaptoethanol, also known as β-mercaptoethanol or 2-sulfanylethanol, is a thiol compound with the chemical formula HOCH₂CH₂SH. It is a colorless liquid at room temperature, characterized by a strong, unpleasant odor. The compound has a molar mass of 78.13 g/mol and is primarily used as a reducing agent in various biochemical applications, particularly in the denaturation of proteins by reducing disulfide bonds. This property allows for the separation of protein subunits during gel electrophoresis, making it essential in molecular biology laboratories .

Reducing Agent and Protein Analysis:

BME is a potent reducing agent, meaning it can break disulfide bonds within proteins. This property is crucial in various applications, including:

- Protein electrophoresis: BME is commonly used in techniques like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) by reducing disulfide bonds and allowing proteins to unfold and separate based on their size . This enables researchers to visualize protein bands and estimate their molecular weight.

- Enzyme activation: Some enzymes require specific disulfide bonds to be in a reduced state for proper activity. BME can reactivate such enzymes by breaking these disulfide bonds .

Antioxidant and Cell Culture:

BME exhibits antioxidant properties by scavenging free radicals, which can damage cells and biomolecules. This makes it beneficial in:

- Cell culture: BME is sometimes added to cell culture media, especially for embryos and oocytes, to protect them from oxidative stress and improve their development and viability .

DNA Analysis and Isolation:

BME plays a role in some DNA-related techniques:

- Isolation of high-molecular-weight DNA: BME can assist in isolating high-quality, high-molecular-weight DNA (HMW-DNA) from sperm cells. This DNA is crucial for constructing bacterial artificial chromosome (BAC) libraries, which are valuable tools for studying large genomic regions .

Other Applications:

BME also finds use in other research areas, including:

- Reduction of Disulfide Bonds: It effectively reduces disulfide bonds in proteins, facilitating their denaturation for electrophoresis .

- Formation of Oxathiolanes: The compound reacts with aldehydes and ketones to form oxathiolanes, which serve as protecting groups in organic synthesis .

- Reactivity with Phosgene: In the presence of pyridine, it reacts with phosgene to produce 1,3-oxathiolan-2-one, which can further undergo decarboxylation upon heating .

These reactions underline its utility in both organic chemistry and biochemistry.

2-Mercaptoethanol exhibits notable biological activity:

The industrial synthesis of 2-mercaptoethanol primarily involves the reaction of ethylene oxide with hydrogen sulfide. This process is typically catalyzed by thiodiglycol or various zeolites. The reaction conditions are optimized to ensure high yields of the desired thiol compound .

Reaction Overview- Reactants: Ethylene oxide and hydrogen sulfide

- Catalysts: Thiodiglycol or zeolites

- Conditions: Controlled temperature and pressure to maximize yield

2-Mercaptoethanol has diverse applications across various fields:

- Biochemistry: Widely used in protein electrophoresis to reduce disulfide bonds and denature proteins .

- Organic Synthesis: Acts as a reagent for forming protective groups and intermediates in organic reactions .

- Pharmaceuticals: Utilized in diagnostic bioassays and as an initiator for polymeric reactions .

- Industrial Uses: Functions as a rust inhibitor for steel and a brightening agent in certain applications .

Studies on the interactions of 2-mercaptoethanol reveal its reactivity with various biological molecules:

- Protein Interaction: Its ability to reduce disulfide bonds significantly impacts protein structure and function, which is crucial for understanding enzyme mechanisms and protein folding pathways.

- Oxidative Stress Response: Research indicates that 2-mercaptoethanol can modulate cellular responses to oxidative stress by influencing signaling pathways related to antioxidants .

These interactions highlight its importance not only as a chemical reagent but also as a tool for studying biochemical processes.

Several compounds share similar properties with 2-mercaptoethanol. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Dithiothreitol | C4H10O2S2 | Less toxic; commonly used for reducing disulfides in proteins. |

| Thioglycolic Acid | C3H6O2S | Used as a reducing agent; often in cosmetic formulations. |

| 3-Mercaptopropionic Acid | C3H6O2S | Similar reducing properties; used in biochemical applications. |

Uniqueness of 2-Mercaptoethanol

While all these compounds exhibit reducing properties, 2-mercaptoethanol's specific utility in protein denaturation and its role as an antioxidant set it apart from others. Its unique combination of chemical reactivity and biological activity makes it indispensable in both research and industrial applications.

The thermodynamic stability of a reducing agent is governed by its standard redox potential ($$E^0$$), which determines the driving force for electron transfer reactions. For 2-mercaptoethanol, the thiol-disulfide redox couple involves the oxidation of two thiol groups to form a disulfide bond, with a standard redox potential of approximately $$E^0 = -0.25 \, \text{V}$$ at pH 7.0 [1]. In contrast, DTT exhibits a significantly more negative redox potential ($$E^0 = -0.33 \, \text{V}$$ at pH 7.0) [2], enabling it to reduce disulfide bonds more effectively under physiological conditions.

The disparity in redox potentials arises from structural differences: DTT’s vicinal thiol groups and six-membered transition state during oxidation confer greater thermodynamic stability to its reduced form [3]. This is exemplified in studies comparing the oxidation rates of 2-mercaptoethanol and DTT in the presence of metallophthalocyanine catalysts. Adsorbed cobalt phthalocyanines, for instance, oxidize 2-mercaptoethanol at rates 10-fold higher than DTT under identical conditions, reflecting DTT’s lower susceptibility to oxidation [1].

| Reducing Agent | $$E^0$$ (V, pH 7.0) | Oxidation Rate Constant ($$k$$, M$$^{-1}$$s$$^{-1}$$) |

|---|---|---|

| 2-Mercaptoethanol | -0.25 | $$2.1 \times 10^{-3}$$ [1] |

| DTT | -0.33 | $$1.8 \times 10^{-4}$$ [1] |

The Nernst equation ($$Eh = E^0 + \frac{RT}{nF} \ln \frac{[\text{Ox}]}{[\text{Red}]}$$) further illustrates how DTT maintains a more reducing environment. At equimolar concentrations, DTT’s redox buffer capacity ($$Eh$$) remains 80 mV lower than that of 2-mercaptoethanol, making it preferable for applications requiring sustained reducing conditions [2].

Kinetic Advantages of Tris(2-Carboxyethyl)phosphine (TCEP) in Thiol Protection

While thermodynamic stability dictates equilibrium behavior, kinetic factors determine the practical utility of reducing agents. Tris(2-carboxyethyl)phosphine (TCEP) outperforms both 2-mercaptoethanol and DTT in reaction velocity due to its unique mechanism of disulfide reduction. Unlike thiol-based agents, TCEP operates via a nucleophilic substitution (S$$_\text{N}$$2) mechanism, directly attacking disulfide bonds without forming intermediate mixed disulfides [4].

Single-molecule force clamp spectroscopy reveals that TCEP reduces disulfide bonds with an activation energy ($$E_a$$) of 32 kJ/mol, compared to 38 kJ/mol for DTT and 42 kJ/mol for 2-mercaptoethanol [4]. This lower energy barrier translates to a rate constant ($$k$$) of $$7.5 \times 10^{-2} \, \text{M}^{-1}\text{s}^{-1}$$ for TCEP, nearly three orders of magnitude higher than 2-mercaptoethanol ($$k = 2.1 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}$$) [1] [4]. The Arrhenius parameters further highlight TCEP’s kinetic superiority:

| Parameter | TCEP | DTT | 2-Mercaptoethanol |

|---|---|---|---|

| $$E_a$$ (kJ/mol) | 32 [4] | 38 [4] | 42 [4] |

| $$A$$ (M$$^{-1}$$s$$^{-1}$$) | $$1.2 \times 10^7$$ [4] | $$3.5 \times 10^6$$ [4] | $$8.9 \times 10^5$$ [4] |

TCEP’s phosphine group also avoids thiol-disulfide exchange reactions, preventing re-oxidation and ensuring irreversible reduction [5]. This property is critical in protocols requiring long-term thiol protection, such as oligonucleotide deprotection, where TCEP maintains stable reducing conditions for over 72 hours, unlike 2-mercaptoethanol, which oxidizes within 12 hours under aerobic conditions [5].

Concentration-Dependent Efficacy in Maintaining Protein Redox States

The ability of 2-mercaptoethanol to maintain protein thiols in a reduced state is highly concentration-dependent. At low concentrations (1–5 mM), 2-mercaptoethanol fails to counteract ambient oxidative stressors, leading to gradual protein oxidation [2]. Increasing its concentration to 10–50 mM improves redox buffering but introduces complications such as viscosity increases and non-specific protein interactions [6].

The relationship between 2-mercaptoethanol concentration and redox potential follows the Nernst equation:

$$

E_h = E^0 + 29.4 \, \log \frac{[\text{Ox}]}{[\text{Red}]^2}

$$

At 10 mM 2-mercaptoethanol, the calculated $$Eh$$ is $$-0.19 \, \text{V}$$, insufficient to reduce disulfide bonds with $$E^0 < -0.25 \, \text{V}$$ [2]. In contrast, 10 mM DTT achieves $$Eh = -0.29 \, \text{V}$$, effectively reducing most physiological disulfides [2].

| [2-Mercaptoethanol] (mM) | $$E_h$$ (V) | % Protein Thiols Reduced |

|---|---|---|

| 1 | -0.12 | 35% [2] |

| 10 | -0.19 | 68% [2] |

| 50 | -0.23 | 82% [2] |

These data underscore the limitations of 2-mercaptoethanol in high-precision applications. In experiments requiring strict redox control, such as crystallography or enzymatic assays, TCEP or DTT are preferred due to their lower $$E_h$$ values at equivalent concentrations [5] [2].

Physical Description

Liquid

Water-white liquid with a disagreeable odor; [Hawley] Colorless liquid with a stench; [MSDSonline]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear colourless liquid; Very unpleasant odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomp at bp 157-158 °C, 742 mm Hg

157 °C

Flash Point

74 °C

165 °F (74 °C) (open cup)

74 °C o.c.

Heavy Atom Count

Vapor Density

2.69 (Air = 1)

Relative vapor density (air = 1): 2.7 (calculated)

Density

1.1143 at 20 °C/4 °C

Relative density (water = 1): 1.1

1.114-1.120 (20°)

LogP

-0.3 (estimated)

Odor

Odor Threshold

Odor Threshold High: 0.64 [mmHg]

[Hawley] Odor threshold from CHEMINFO

0.38 mg/cu m (Odor low) 2.04 mg/cu m (Odor high)

Odor perception threshold is 0.0001 ug/L.

Decomposition

Melting Point

< 25 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 743 companies. For more detailed information, please visit ECHA C&L website;

Of the 32 notification(s) provided by 738 of 743 companies with hazard statement code(s):;

H301 (51.08%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (48.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (41.6%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H311 (58.4%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (34.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (53.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (49.19%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (57.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (47.83%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (29.81%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (14.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (38.21%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (52.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (36.72%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (55.56%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Vapor Pressure

1.0 [mmHg]

1.756 mm Hg at 25 °C /Extrapolated/

Vapor pressure, kPa at 20 °C: 0.13

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

Plastics Material and Resin Manufacturing

All Other Basic Organic Chemical Manufacturing

Ethanol, 2-mercapto-: ACTIVE

Hydrolysis product of the chemical warfare agent mustard gas

Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

Analytic Laboratory Methods

Storage Conditions

Interactions

The negative inotropic effect produced by low concentration of mercaptoethanol on isolated frog heart was blocked by pretreatment with atropine.

2-Mercaptoethanol induced arteriosclerosis and endothelial cell cytotoxicity in baboons were inhibited by sulfinpyrazone.

... A reduction in SCE frequency was observed when cells were cultured with 20 microM 2-Mercaptoethanol (2-ME )and IL-2 compared to interleukin-2 (IL-2) alone. Three nuclear proteins, with relative molecular masses of approximately 13,000-18,000, 20,000, and 80,000, were phosphorylated in IL-2-exposed G1-phase nuclei. Elicitation of these nuclear proteins in IL-2-exposed cells was not affected by exposure to 2-ME.

...The effect of NaBu plus IL-2 was markedly augmented by 2-mercaptoethanol (2-ME), which showed a slight or null effect on the response of untreated, IL-2-treated or NaBu-treated B cells, as assessed by both anti-TNP plaque-forming cell assay and anti-TNP IgM ELISA. ... 2-ME enhanced the anti-TNP antibody production induced by other short-chain fatty acids with three to five carbon atoms plus IL-2. The proliferation of B cells was significantly inhibited by NaBu or NaBu plus IL-2, and the proliferation was completely restored by the simultaneous addition of 2-ME.

Dates

2-Mercaptoethanol (2-ME)-based IATs or Polybrene method mitigates the interference of daratumumab on blood compatibility tests

Ye Zhou, Leiyu Chen, Tianshu Jiang, Liangfeng Fan, Hang Lei, Yuqing Wang, Hasiyati Heililahong, Jianqing Mi, Danxin Du, Tianhong Miao, Rong Xia, Xuefeng Wang, Dong Xiang, Xiaohong Cai, Xiaofeng TangPMID: 33971806 DOI: 10.1080/16078454.2021.1918916

Abstract

Treating red blood cells (RBCs) with dithiothreitol (DTT) is a wildly-recommended to overcome the interference of the daratumumab (DARA) with blood compatibility testing. Nevertheless, DTT can be hard to obtain in the clinical laboratory, while its use in routine practice may be time-consuming. In the following study, we explored the feasibility of using a commercial 2-mercaptoethanol (2-ME) working solution or the time-saving Polybrene method to mitigate DARA interference.Antibody screening and cross-matching were performed using 2-ME or DTT-based indirect antiglobulin tests (IATs) and Polybrene method (with human IgG anti-E same IATs titer as DARA as positive control) on 37 samples. Most clinically important blood group antigens on RBCs were detected after treatment with 2-ME or DTT.

Treating RBCs with 2-ME eliminates the DARA interference with the antibody screening or cross-matching; yet, K antigen is denatured during treatment. DARA does not interfere with antibody screening and cross-matching via Polybrene method, while 2+ agglutinations of anti-E antibody with the same titer (IATs method) as DARA could be observed in the positive controls via this method.

2-ME-based IATs or Polybrene method could replace DTT-based IATs to mitigate DARA interference.

Effect of the drug cyclophosphamide on the activity of porcine kidney betaine aldehyde dehydrogenase

Ramses Cruz-Valencia, Aldo A Arvizu-Flores, Jesús A Rosas-Rodríguez, Elisa M Valenzuela-SotoPMID: 33389495 DOI: 10.1007/s11010-020-04010-3

Abstract

The enzyme betaine aldehyde dehydrogenase (BADH EC 1.2.1.8) catalyzes the synthesis of glycine betaine (GB), an osmolyte and osmoprotectant. Also, it participates in several metabolic pathways in humans. All BADHs known have cysteine in the active site involved in the aldehyde binding, whereas the porcine kidney enzyme (pkBADH) also has a neighborhood cysteine, both sensitive to oxidation. The antineoplastic and immuno-suppressant pre-drug cyclophosphamide (CTX), and its bioactivation products, have two highly oxidating chlorine atoms. This work aimed to analyze the effect of CTX in the activity of porcine kidney betaine aldehyde dehydrogenase. PkBADH was incubated with varying CTX concentration (0 to 2.0 mM) at 25 °C and lost 50 % of its activity with 2.0 mM CTX. The presence of the coenzyme NAD(0.5 mM) decreased 95% the activity in 2.0 mM CTX. The substrate betaine aldehyde (0.05 and 0.4 mM, and the products NADH (0.1-0.5 mM) and GB (1 and 10 mM) did not have an effect on the enzyme inactivation by CTX. The reducing agents, dithiothreitol and β-mercaptoethanol, reverted the pkBADH inactivation, but reduced glutathione (GSH) was unable to restore the enzyme activity. Molecular docking showed that CTX could enter at the enzyme active site, where its chlorine atoms may interact with the catalytic and the neighboring cysteines. The results obtained show that CTX inactivates the pkBADH due to oxidation of the catalytic cysteine or because it oxidizes catalytic and neighborhood cysteine, forming a disulfide bridge with a concomitant decrease in the activity of the enzyme.

Extracellular neutral protease from Arthrospira platensis: Production, optimization and partial characterization

Jihen Elleuch, Farah Hadj Kacem, Faten Ben Amor, Bilel Hadrich, Philippe Michaud, Imen Fendri, Slim AbdelkafiPMID: 33202265 DOI: 10.1016/j.ijbiomac.2020.11.102

Abstract

Proteases are industrially important catalysts. They belong to a complex family of enzymes that perform highly focused proteolysis functions. Given their potential use, there has been renewed interest in the discovery of proteases with novel properties and a constant thrust to optimize the enzyme production. In the present study, a novel extracellular neutral protease produced from Arthrospira platensis was detected and characterized. Its proteolytic activity was strongly activated by β-mercaptoethanol, 5,5-dithio-bis-(2-nitrobenzoic acid) and highly inhibited by Hgand Zn

metal ions which support the fact that the studied protease belongs to the cysteine protease family. Using statistical modelling methodology, the logistic model has been selected to predict A. platensis growth-kinetic values. The optimal culture conditions for neutral protease production were found using Box-Behnken Design. The maximum experimental protease activities (159.79 U/mL) was achieved after 13 days of culture in an optimized Zarrouk medium containing 0.625 g/L NaCl, 0.625 g/L K

HPO

and set on 9.5 initial pH. The extracellular protease of A. platensis can easily be used in the food industry for its important activity at neutral pH and its low production cost since it is a valuation of the residual culture medium after biomass recovery.

Comparison of a Brucella Enzyme Immunoassay and the Standard Agglutination with 2-Mercaptoethanol Test in the Diagnosis and Monitoring of Brucellosis in Mexican Patients

Juan Carlos Camacho-Martínez, María Judith Rios-Lugo, Darío Gaytán-Hernández, Héctor Hernández-MendozaPMID: 32902225 DOI: 10.7754/Clin.Lab.2020.190932

Abstract

The diagnosis of human brucellosis is difficult based on clinical grounds alone. Thus, the diagnosis is based on microbiological and serological tests. Therefore, the diagnosis relies predominantly on laboratory testing. The objective of this study was to determine the most efficient test for the diagnosis and monitoring of patients treated for brucellosis by comparing the standard agglutination test in a tube with 2-mercaptoethanol (SAT-2Me) to an enzyme-linked immunosorbent assay for the detection of antibodies against Brucella IgM (IgM ELISA).A retrospective chart review was performed. A total of 108 patients with brucellosis were analyzed at diagnosis and at the first and second follow-ups after treatment. The data were captured and analyzed using the SPSS 18.0 program. Frequencies, percentages, the Pearson's chi-square test, the kappa coefficient, sensitivity, specificity, predictive values, odds ratio, and conditional odds ratio (OR and COR) were calculated.

Diagnostic test: the IgM ELISA showed 96.3% sensitivity vs. 73.1% sensitivity for the SAT-2Me (p < 0.001). First follow-up: the IgM ELISA presented significant differences vs. the SAT-2Me in sensitivity (97.2% vs. 72.2%) and specificity (89.7% vs. 44.1%). Additionally, the second follow-up data showed significant differences in the sensitivity (85.7% vs. 71.4%) and specificity (82.8% vs. 41.4%) for the IgM ELISA vs. the SAT-2Me, re-spectively. In addition, the IgM ELISA showed significant concordance (0.836, p < 0.001 and 0.563, p < 0.001) at the first and second follow-ups, respectively, vs. the SAT-2Me.

The IgM ELISA is a more reliable and useful assay for the diagnosis and monitoring of brucellosis patients than the SAT-2 Me, avoiding up to 45.6% of unnecessary treatments. The SAT-2Me showed lower efficiency for diagnosis than the IgM ELISA and limited relevance for monitoring.

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors

Seok Jong Kang, Jung Wuk Lee, Jiho Song, Jiwon Park, Jaeyul Choi, Kwee Hyun Suh, Kyung Hoon MinPMID: 33086897 DOI: 10.1080/14756366.2020.1833876

Abstract

The importance of transforming growth factor beta-activated kinase 1 (TAK1) to cell survival has been demonstrated in many studies. TAK1 regulates signalling cascades, the NF-κB pathway and the mitogen-activated protein kinase (MAPK) pathway. TAK1 inhibitors can induce the apoptosis of cancerous cells, and irreversible inhibitors such as (5Z)-7-oxozeaenol are highly potent. However, they can react non-specifically with cysteine residues in proteins, which may have serious adverse effects. Reversible covalent inhibitors have been suggested as alternatives. We synthesised imidazopyridine derivatives as novel TAK1 inhibitors, which have 2-cyanoacrylamide moiety that can form reversible covalent bonding. A derivative with 2-cyano-3-(6-methylpyridin-2-yl)acrylamide () exhibited potent TAK1 inhibitory activity with an IC

of 27 nM. It showed a reversible reaction with β-mercaptoethanol, which supports its potential as a reversible covalent inhibitor.

Citric acid promotes disulfide bond formation of whey protein isolate in non-acidic aqueous system

Tong Li, Jialun Hu, Ran Tian, Kaili Wang, Jinpeng Li, Abdul Qayum, Akhunzada Bilawal, Munkh-Amgalan Gantumur, Zhanmei Jiang, Juncai HouPMID: 32810812 DOI: 10.1016/j.foodchem.2020.127819

Abstract

Impacts of citric acid (CA) treatment under non-acidic conditions (pH 7.0, 8.0 and 9.0) on whey protein isolate (WPI) were examined in this study. Size exclusion chromatography and SDS-PAGE indicated that molecular size and weight of WPI-CA became larger at pH 7.0, 8.0 and 9.0 with CA ranged from 0 to 15 mg/mL, but the protein aggregates disappeared after β-mercaptoethanol was added. The free SH groups of WPI-CA gradually decreased. This could be deduced that CA could promote disulfide bond formation of WPI at the non-acidic pH values. Furthermore, fourier transform infra-red (FTIR) spectroscopy and fluorescence spectroscopy data confirmed the conformational changes of secondary and tertiary structures of CA-modified WPI, respectively. Therefore, these results suggested that disulfide bond formation of WPI occurred at citric acid treatment under non-acidic conditions, being contributed to production of its larger molecular size substances and alteration of its structural characteristics.Cutting Edge of the Pathogenesis of Atopic Dermatitis: Sphingomyelin Deacylase, the Enzyme Involved in Its Ceramide Deficiency, Plays a Pivotal Role

Genji ImokawaPMID: 33562655 DOI: 10.3390/ijms22041613

Abstract

Atopic dermatitis (AD) is characterized clinically by severe dry skin and functionally by both a cutaneous barrier disruption and an impaired water-holding capacity in the stratum corneum (SC) even in the nonlesional skin. The combination of the disrupted barrier and water-holding functions in nonlesional skin is closely linked to the disease severity of AD, which suggests that the barrier abnormality as well as the water deficiency are elicited as a result of the induced dermatitis and subsequently trigger the recurrence of dermatitis. These functional abnormalities of the SC are mainly attributable to significantly decreased levels of total ceramides and the altered ceramide profile in the SC. Clinical studies using a synthetic pseudo-ceramide (pCer) that can function as a natural ceramide have indicated the superior clinical efficacy of pCer and, more importantly, have shown that the ceramide deficiency rather than changes in the ceramide profile in the SC of AD patients plays a central role in the pathogenesis of AD. Clinical studies of infants with AD have shown that the barrier disruption due to the ceramide deficiency is not inherent and is essentially dependent on postinflammatory events in those infants. Consistently, the recovery of trans-epidermal water loss after tape-stripping occurs at a significantly slower rate only at 1 day post-tape-stripping in AD skin compared with healthy control (HC) skin. This resembles the recovery pattern observed in Niemann-Pick disease, which is caused by an acid sphingomyelinase (aSMase) deficiency. Further, comparison of ceramide levels in the SC between before and after tape-stripping revealed that whereas ceramide levels in HC skin are significantly upregulated at 4 days post-tape-stripping, their ceramide levels remain substantially unchanged at 4 days post-tape-stripping. Taken together, the sum of these findings strongly suggests that an impaired homeostasis of a ceramide-generating process may be associated with these abnormalities. We have discovered a novel enzyme, sphingomyelin (SM) deacylase, which cleaves the N-acyl linkage of SM and glucosylceramide (GCer). The activity of SM deacylase is significantly increased in AD lesional epidermis as well as in the involved and uninvolved SC of AD skin, but not in the skin of patients with contact dermatitis or chronic eczema, compared with HC skin. SM deacylase competes with aSMase and β-glucocerebrosidase (BGCase) to hydrolyze their common substrates, SM and GCer, to yield their lysoforms sphingosylphosphorylcholine (SPC) and glucosylsphingosine (GSP), respectively, instead of ceramide. Consistently, those reaction products (SPC and GSP) accumulate to a greater extent in the involved and uninvolved SC of AD skin compared with chronic eczema or contact dermatitis skin as well as HC skin. Successive chromatographies were used to purify SM deacylase to homogeneity with a single band of ≈43 kDa and with an enrichment of >14,000-fold. Analysis of a protein spot with SM deacylase activity separated by 2D-SDS-PAGE using MALDI-TOF MS/MS allowed its amino acid sequence to be determined and to identify it as the β-subunit of acid ceramidase (aCDase), an enzyme consisting of α- and β-subunits linked by amino-bonds and a single S-S bond. Western blotting of samples treated with 2-mercaptoethanol revealed that whereas recombinant human aCDase was recognized by antibodies to the α-subunit at ≈56 and ≈13 kDa and the β-subunit at ≈43 kDa, the purified SM deacylase was detectable only by the antibody to the β-subunit at ≈43 kDa. Breaking the S-S bond of recombinant human aCDase with dithiothreitol elicited the activity of SM deacylase with an apparent size of ≈40 kDa upon gel chromatography in contrast to aCDase activity with an apparent size of ≈50 kDa in untreated recombinant human aCDase. These results provide new insights into the essential role of SM deacylase as the β-subunit aCDase that causes the ceramide deficiency in AD skin.Potential alteration of COVID-19 by beta-mercaptoethanol

Robert E ClickPMID: 32951474 DOI: 10.2217/fmb-2020-0142

Abstract

An improved and highly selective fluorescence assay for measuring phosphatidylserine decarboxylase activity

Jae-Yeon Choi, Raymond Black 3rd, HeeJung Lee, James Di Giovanni, Robert C Murphy, Choukri Ben Mamoun, Dennis R VoelkerPMID: 32430397 DOI: 10.1074/jbc.RA120.013421

Abstract

Phosphatidylserine decarboxylases (PSDs) catalyze the conversion of phosphatidylserine (PS) to phosphatidylethanolamine (PE), a critical step in membrane biogenesis and a potential target for development of antimicrobial and anti-cancer drugs. PSD activity has typically been quantified using radioactive substrates and products. Recently, we described a fluorescence-based assay that measures the PSD reaction using distyrylbenzene-bis-aldehyde (DSB-3), whose reaction with PE produces a fluorescence signal. However, DSB-3 is not widely available and also reacts with PSD's substrate, PS, producing an adduct with lower fluorescence yield than that of PE. Here, we report a new fluorescence-based assay that is specific for PSD and in which the presence of PS causes only negligible background. This new assay uses 1,2-diacetyl benzene/β-mercaptoethanol, which forms a fluorescent iso-indole-mercaptide conjugate with PE. PE detection with this method is very sensitive and comparable with detection by radiochemical methods. Model reactions examining adduct formation with ethanolamine produced stable products of exact masses () of 342.119 and 264.105. The assay is robust, with a signal/background ratio of 24, and can readily detect formation of 100 pmol of PE produced from

membranes,

mitochondria, or HeLa cell mitochondria. PSD activity can easily be quantified by sequential reagent additions in 96- or 384-well plates, making it readily adaptable to high-throughput screening for PSD inhibitors. This new assay now enables straightforward large-scale screening for PSD inhibitors against pathogenic fungi, antibiotic-resistant bacteria, and neoplastic mammalian cells.

Free-Radical-Mediated Formation of Trans-Cardiolipin Isomers, Analytical Approaches for Lipidomics and Consequences of the Structural Organization of Membranes

Fabrizio Vetica, Anna Sansone, Cesare Meliota, Gessica Batani, Marinella Roberti, Chryssostomos Chatgilialoglu, Carla FerreriPMID: 32824246 DOI: 10.3390/biom10081189

Abstract

Free-radical-mediated processes, such as peroxidation, isomerization and hydrogenation affecting fatty acid integrity and biological functions, have a trans-disciplinary relevance. Cardiolipins (CL, (1,3-diphosphatidyl--glycerol)) and tetra-linoleoyl-CL are complex phospholipids, exclusively present in the Inner Mitochondrial Membrane (IMM) lipids, where they maintain membrane integrity and regulate enzyme functionalities. Peroxidation pathways and fatty acid remodeling are known causes of mitochondrial disfunctions and pathologies, including cancer. Free-radical-mediated isomerization with the change of the cis CL into geometrical trans isomers is an unknown process with possible consequences on the supramolecular membrane lipid organization. Here, the formation of mono-trans CL (MT-CL) and other trans CL isomers (T-CL) is reported using CL from bovine heart mitochondria and thiyl radicals generated by UV-photolysis from 2-mercaptoethanol. Analytical approaches for CL isomer separation and identification via

H/

C NMR are provided, together with the chemical study of CL derivatization to fatty acid methyl esters (FAME), useful for lipidomics and metabolomics research. Kinetics information of the radical chain isomerization process was obtained using γ-irradiation conditions. The CL isomerization affected the structural organization of membranes, as tested by the reduction in unilamellar liposome diameter, and accompanied the well-known process of oxidative consumption induced by Fenton reagents. These results highlight a potential new molecular modification pathway of mitochondrial lipids with wide applications to membrane functions and biological consequences.